
1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Benzimidazole Derivatives Synthesis : A novel synthesis method for benzimidazole derivatives containing 4-methylpiperazin-1-yl was developed, offering potential as glucosidase inhibitors with antioxidant activities. These compounds showed high antioxidant and radical scavenging activity, and some demonstrated notable α-glucosidase inhibitory potential, exceeding the standard acarbose (Özil, Baltaş, & Parlak, 2018).
Chemical Synthesis and Structure Analysis
- Crystal Structure Analysis : The structural properties of a benzimidazole derivative with a 4-methylpiperazin-1-yl group were investigated, elucidating the molecular conformation which can inform the development of new pharmaceutical compounds (Ozbey, Kuş, & Göker, 2001).
Antiprotozoal Activity
- Bicyclic Antiprotozoal Compounds : New compounds with 4-methylpiperazin-1-yl groups showed promising antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, offering potential advancements in antimalarial and antitrypanosomal therapies (Faist et al., 2012).
Metabolism and Pharmacokinetics
- Metabolism of Piperazine Derivatives : A study on the metabolism of a compound containing a 4-methylpiperazine group in rat bile, contributing to the understanding of its pharmacokinetics and potential as an anticancer agent (Jiang et al., 2007).
Electrophysiology and Beta-Blocking Activity
- Arylpiperazines in Cardiac Electrophysiology : Arylpiperazines, incorporating a 4-methylpiperazin-1-yl group, were synthesized and evaluated for their potential as class II/III antiarrhythmic agents, offering insights into novel cardiac therapies (Phillips et al., 1992).
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Derivatives of thiophene-2-carboxaldehyde with 4-methylpiperazin-1-yl groups exhibited significant antibacterial and antifungal activities, along with low toxicity. Their binding with human serum albumin was studied, providing insights into their pharmacokinetic mechanisms (Shareef et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one” would depend on its biological activity and potential therapeutic applications. Piperazine derivatives are a rich source of biologically active compounds and continue to be an area of interest in medicinal chemistry .
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-10-4-6-11(7-5-10)9(12)3-8-13-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSRXJWHSAWUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one | |
CAS RN |
1090832-62-4 |
Source


|
| Record name | 1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

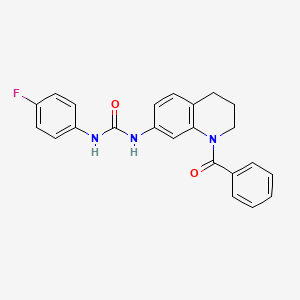
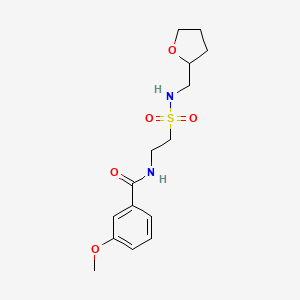

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

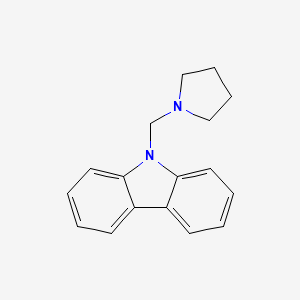
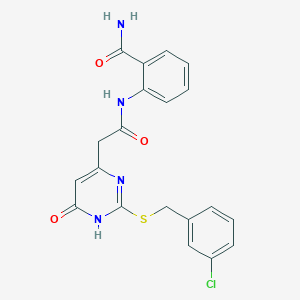
![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)
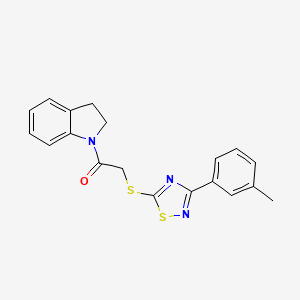
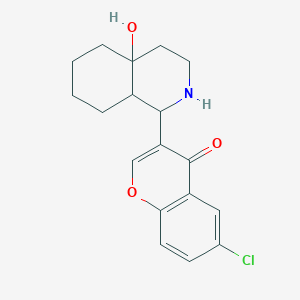
![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2644798.png)